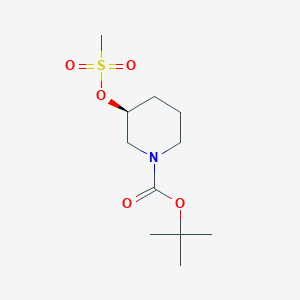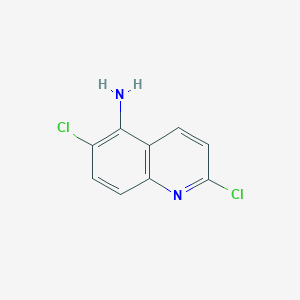
4-(6-Chloropyrimidin-4-yl)benzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(6-Chloropyrimidin-4-yl)benzoic acid is a chemical compound with the molecular formula C11H7ClN2O2 and a molecular weight of 234.641 . It belongs to the category of carboxylic acids and is used primarily for research purposes . This compound features a pyrimidine ring substituted with a chlorine atom at the 6-position and a benzoic acid moiety at the 4-position, making it a valuable building block in organic synthesis and medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(6-Chloropyrimidin-4-yl)benzoic acid typically involves the reaction of 6-chloropyrimidine with benzoic acid derivatives under specific conditions. One common method includes the use of a palladium-catalyzed coupling reaction, where 6-chloropyrimidine is reacted with a benzoic acid derivative in the presence of a palladium catalyst and a base . The reaction is usually carried out in an organic solvent such as ethanol or dimethylformamide (DMF) at elevated temperatures to achieve high yields .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure efficient and cost-effective production on a larger scale .
Chemical Reactions Analysis
Types of Reactions
4-(6-Chloropyrimidin-4-yl)benzoic acid undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom on the pyrimidine ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction Reactions: The benzoic acid moiety can undergo oxidation to form corresponding carboxylate salts or reduction to form alcohol derivatives.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck reactions, to form more complex molecules.
Common Reagents and Conditions
Palladium Catalysts: Used in coupling reactions to facilitate the formation of carbon-carbon bonds.
Major Products Formed
The major products formed from these reactions include substituted pyrimidine derivatives, carboxylate salts, and alcohol derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
4-(6-Chloropyrimidin-4-yl)benzoic acid has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism of action of 4-(6-Chloropyrimidin-4-yl)benzoic acid involves its interaction with specific molecular targets and pathways. The compound’s pyrimidine ring can interact with enzymes and receptors, modulating their activity and leading to various biological effects . For example, it may inhibit certain enzymes involved in cancer cell proliferation or modulate receptors involved in inflammatory responses .
Comparison with Similar Compounds
Similar Compounds
4-(6-Bromopyrimidin-4-yl)benzoic acid: Similar structure but with a bromine atom instead of chlorine.
4-(6-Fluoropyrimidin-4-yl)benzoic acid: Similar structure but with a fluorine atom instead of chlorine.
4-(6-Methylpyrimidin-4-yl)benzoic acid: Similar structure but with a methyl group instead of chlorine.
Uniqueness
4-(6-Chloropyrimidin-4-yl)benzoic acid is unique due to the presence of the chlorine atom, which can influence its reactivity and biological activity compared to other halogenated or substituted derivatives . The chlorine atom can enhance the compound’s ability to interact with specific molecular targets, making it a valuable compound in medicinal chemistry and drug development .
Properties
IUPAC Name |
4-(6-chloropyrimidin-4-yl)benzoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7ClN2O2/c12-10-5-9(13-6-14-10)7-1-3-8(4-2-7)11(15)16/h1-6H,(H,15,16) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YFHIQJVGQCYBON-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CC(=NC=N2)Cl)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7ClN2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.64 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-Cyano-4'-(3-(1-methylethylsulfonamido)thiophen-2-yl)-[1,1'-biphenyl]-4-carboxylic acid](/img/structure/B1326259.png)


![[4-(Sec-butoxy)phenyl]methanamine hydrochloride](/img/structure/B1326272.png)









